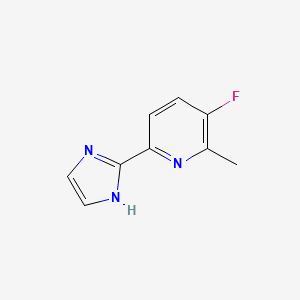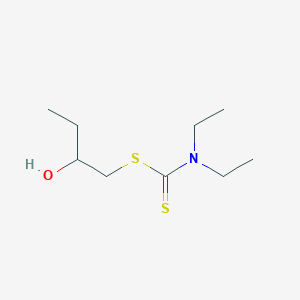
2-Hydroxybutyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybutyl diethylcarbamodithioate is a chemical compound with the molecular formula C9H19NOS2.
Preparation Methods
2-Hydroxybutyl diethylcarbamodithioate can be synthesized through a one-pot, three-component condensation reaction involving a primary or secondary amine, carbon disulfide, and an epoxide. This reaction is often carried out under ultrasonic irradiation in green reaction media such as water, deep eutectic solvents, or polyethylene glycol. This method is environmentally friendly and yields the desired product with high chemo-, regio-, and stereoselectivity .
Chemical Reactions Analysis
2-Hydroxybutyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the diethylcarbamodithioate moiety is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides
Scientific Research Applications
2-Hydroxybutyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Hydroxybutyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
2-Hydroxybutyl diethylcarbamodithioate is similar to other carbamodithioic acid derivatives, such as methyl N,N-diethylcarbamodithioate and ethyl N,N-diethylcarbamodithioate. its unique hydroxyl group provides additional reactivity and potential for forming hydrogen bonds, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
922164-85-0 |
|---|---|
Molecular Formula |
C9H19NOS2 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
2-hydroxybutyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19NOS2/c1-4-8(11)7-13-9(12)10(5-2)6-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
UFKWAZIHGXKSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=S)N(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
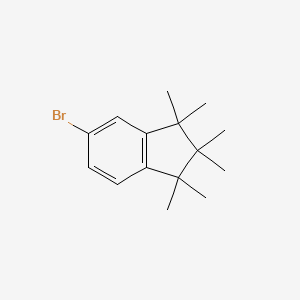

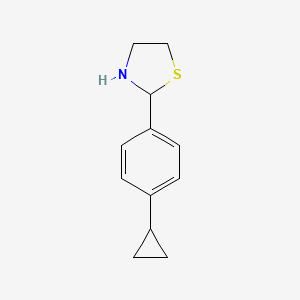
![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
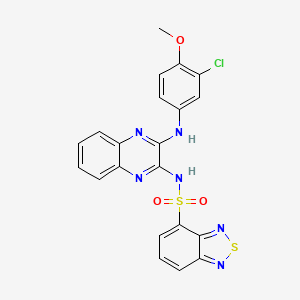
![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
